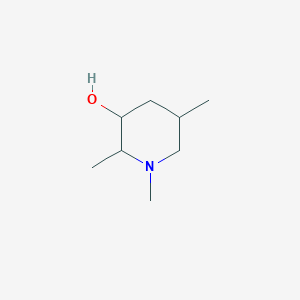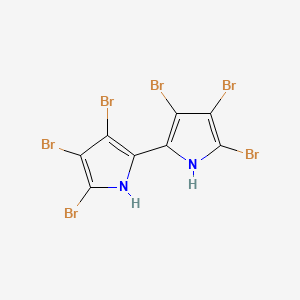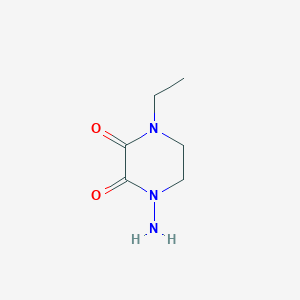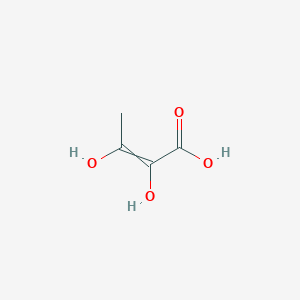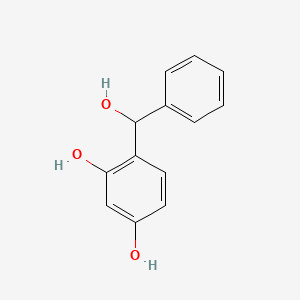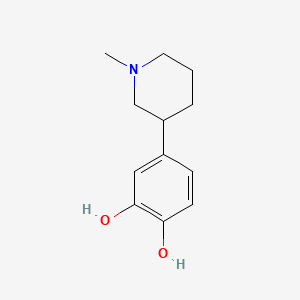
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of catechol, featuring a piperidine ring substituted at the 4-position with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- typically involves the following steps:
Starting Materials: Catechol (1,2-benzenediol) and 1-methyl-3-piperidine.
Reaction: The piperidine derivative is introduced to the catechol under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
化学反応の分析
Types of Reactions
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted catechols depending on the electrophile used.
科学的研究の応用
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as catechol-O-methyltransferase (COMT) and other proteins involved in metabolic pathways.
Pathways: The compound may inhibit or modulate the activity of these enzymes, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
4-Methylcatechol: A simpler derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with a methyl group at the 3-position.
Homocatechol: A catechol derivative with different substitution patterns.
Uniqueness
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other catechol derivatives
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-(1-methylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-6-2-3-10(8-13)9-4-5-11(14)12(15)7-9/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
InChIキー |
UWXIEGJSOHTCPF-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


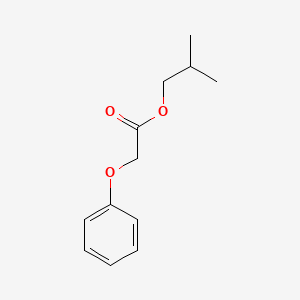
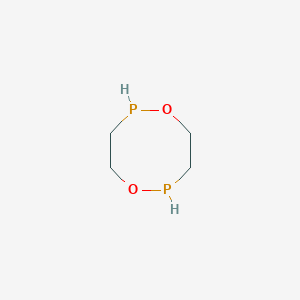
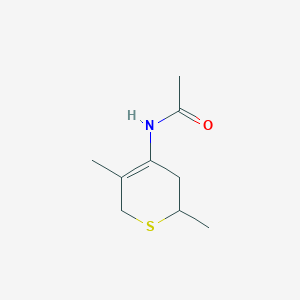
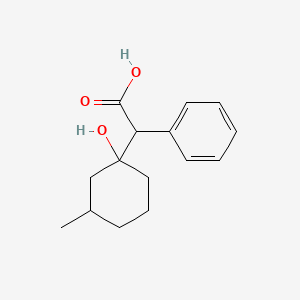
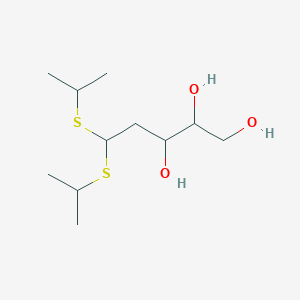
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
